molecular formula C12H9F2NO2S B13661160 Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13661160
M. Wt: 269.27 g/mol
InChI Key: GJYAOKJTALJMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a chemical building block belonging to a class of substituted thiazole carboxylates. These compounds are recognized in medicinal chemistry for their utility as key intermediates in the synthesis of novel therapeutic agents. The thiazole core is a privileged scaffold in drug discovery, frequently employed in the design of small molecule inhibitors targeting critical cellular pathways . Derivatives of the ethyl thiazole-4-carboxylate structure have demonstrated significant research value in oncology. Specifically, such compounds have been investigated as potent type II c-Met inhibitors. c-Met is a receptor tyrosine kinase whose dysregulated signaling is implicated in tumor initiation, progression, and metastasis. Small-molecule inhibitors targeting c-Met can induce cell cycle arrest and apoptosis in cancer cells, making this a prominent area of anticancer drug development . Furthermore, structurally similar thiazole-carboxylate analogues have been identified as potent induces of the transcription factor Oct3/4, a master regulator of cell pluripotency. This activity positions them as valuable tools in regenerative medicine research for the generation of induced pluripotent stem cells (iPSCs) . The incorporation of fluorine atoms at the 3- and 4- positions of the phenyl ring is a common strategy in lead optimization. Fluorination can influence a compound's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its overall pharmacokinetic profile and enhancing its potential as a drug candidate . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYAOKJTALJMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Experimental Details and Optimization

Reaction Conditions

  • Formation of Ethyl 2-aminothiazole-4-carboxylate: Typically performed by refluxing ethyl bromopyruvate with thiourea in ethanol or a polar solvent for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Condensation with Difluorobenzaldehyde: The aminothiazole intermediate is reacted with 3,4-difluorobenzaldehyde under reflux conditions, often in ethanol or methanol, sometimes with acid or base catalysis to facilitate condensation and cyclization.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography with ethyl acetate/hexane mixtures) to afford the pure ethyl 2-(3,4-difluorophenyl)thiazole-4-carboxylate.

Characterization and Confirmation

The structure of the synthesized compound is confirmed by:

These characterization techniques are standard and have been reported in multiple studies involving fluorinated thiazole derivatives.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Yield Range Notes
Ethyl bromopyruvate + Thiourea → Aminothiazole + Difluorobenzaldehyde condensation Ethyl bromopyruvate, Thiourea, 3,4-Difluorobenzaldehyde Cyclization, Condensation Reflux in ethanol or methanol 60-85% Most common laboratory method
Palladium-catalyzed coupling (Suzuki) Brominated thiazole, Difluorophenyl boronic acid Cross-coupling Pd catalyst, base, reflux Moderate to good Alternative arylation route
Sulfonation followed by sulfonamide coupling Ethyl 2-aminothiazole-4-carboxylate, Chlorosulfonic acid, amines Sulfonation, Nucleophilic substitution Low temperature (-20 °C), DCM solvent High (up to 85%) More relevant for sulfonamide derivatives but shares intermediates

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Positional Isomers: Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate

Structure : Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS RN: 175276-93-4) differs in the fluorine substitution pattern on the phenyl ring (2,4-difluoro vs. 3,4-difluoro).
Impact :

  • Steric Considerations : The proximity of the 2-fluoro group to the thiazole ring may introduce steric hindrance, reducing conformational flexibility compared to the 3,4-isomer .

Halogen-Substituted Analogues: Ethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate

Structure : Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS RN: 1185155-89-8) replaces fluorine atoms with chlorine.
Impact :

  • Toxicity Profile : Chlorinated compounds may exhibit different metabolic pathways and toxicity risks compared to fluorinated analogues .

Trifluoromethyl-Substituted Analogues: Ethyl 2-Phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

Structure : This compound (unlisted CAS) features a trifluoromethyl (-CF₃) group at the 5-position of the thiazole ring and a simple phenyl group at the 2-position.
Impact :

  • Electron-Withdrawing Effects : The -CF₃ group significantly increases the electron-deficient nature of the thiazole ring, which may enhance reactivity in nucleophilic substitution reactions.

Other Thiazole Derivatives

Examples :

  • Ethyl 2-phenylthiazole-4-carboxylate (CAS RN: 59937-01-8): Lacks fluorine substituents, reducing electronic effects but offering a simpler scaffold for derivatization.
  • 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (CAS RN: 863668-07-9): The absence of an ethyl ester group reduces lipophilicity, favoring solubility but limiting cell membrane penetration .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS RN Substituents (Thiazole Positions) Molecular Weight Notable Features
Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate 1550042-75-5 2: 3,4-difluorophenyl; 4: ethyl carboxylate 269.27 (calc.) Balanced lipophilicity, moderate steric bulk
Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate 175276-93-4 2: 2,4-difluorophenyl; 4: ethyl carboxylate 269.27 Increased dipole moment, steric hindrance
Ethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate 1185155-89-8 2: 2,4-dichlorophenyl; 4: ethyl carboxylate 301.17 Higher logP, potential toxicity concerns
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - 2: phenyl; 5: -CF₃; 4: ethyl carboxylate ~315.28 (calc.) Enhanced reactivity, conformational rigidity

Biological Activity

Ethyl 2-(3,4-difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a difluorophenyl moiety. The molecular formula is C12H10F2N2O2SC_{12}H_{10}F_2N_2O_2S, and it has a molecular weight of approximately 269.27 g/mol. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study focused on related thiazole compounds demonstrated effective inhibition against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) in the sub-micromolar range . This suggests that the compound may serve as a promising candidate for the development of new anti-tubercular agents.

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory effects. Thiazole derivatives are known to modulate various inflammatory pathways, potentially making them useful in treating inflammatory diseases. This compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

The precise mechanism of action for this compound is still under investigation. However, thiazole derivatives generally interact with multiple biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The difluorophenyl group likely contributes to increased binding affinity to these targets due to enhanced electronic properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

  • Study on Mycobacterium tuberculosis : A series of 2-aminothiazoles demonstrated significant antibacterial activity against M. tuberculosis , with some analogs achieving MIC values as low as 0.7 μM . This highlights the potential for this compound to be developed into an effective therapeutic agent.
  • Anti-inflammatory Screening : In vitro assays have indicated that thiazole compounds can downregulate inflammatory cytokines and inhibit pathways such as NF-kB activation, which is crucial in inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring with difluoro substitutionAntimicrobial, anti-inflammatory
Ethyl 2-(phenyl)thiazole-4-carboxylateThiazole ring with phenyl groupModerate antimicrobial activity
Methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylateDichlorinated phenyl groupReduced solubility but stable

The comparative analysis shows that the difluoro substitution significantly enhances the biological activity of this compound compared to other thiazole derivatives.

Q & A

Q. Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Answer: Discrepancies between NMR/IR predictions and experimental data often arise from:

  • Conformational isomerism : Use variable-temperature NMR to detect rotamers .
  • Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in substituent positioning .
  • DFT calculations : Compare computed vs. experimental IR spectra to validate electronic effects of fluorine substituents .

Basic: What methods are used to evaluate the biological activity of this compound?

Answer:
Standard assays include:

  • Antimicrobial screening : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. Advanced: How to interpret conflicting activity data across structural analogs?

Answer: Divergent results (e.g., IC₅₀ variations in enzyme assays) may stem from:

  • Substituent electronic effects : Fluorine’s electron-withdrawing nature alters binding affinity vs. chloro/methoxy analogs (validate via Hammett plots) .
  • Stereochemical factors : Chiral HPLC separates enantiomers for individual activity profiling .
  • Solubility artifacts : Use DLS to confirm colloidal aggregation in aqueous buffers, which may falsely suppress activity .

Basic: What techniques are critical for structural analysis of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign fluorine-induced deshielding (δ ~7.5 ppm for aromatic protons) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 269.27 (C₁₂H₉F₂NO₂S) .
  • Crystallography : SHELXL refines unit cell parameters (e.g., space group P2₁/c) to map dihedral angles between thiazole and fluorophenyl groups .

Q. Advanced: How to address discrepancies in crystallographic vs. computational bond lengths?

Answer: Differences >0.05 Å suggest:

  • Thermal motion artifacts : Apply TLS refinement in SHELXL to model anisotropic displacement .
  • Intermolecular interactions : Hirshfeld surface analysis identifies H-bonding/π-stacking influencing geometry .
  • DFT limitations : Hybrid functionals (e.g., B3LYP-D3) improve van der Waals corrections for fluorinated systems .

Basic: What structural features enhance this compound’s bioactivity?

Answer:
Key SAR insights:

  • Fluorine substitution : 3,4-Difluoro enhances metabolic stability vs. mono-fluoro analogs (logP ~2.5 vs. 3.1) .
  • Ester group : Ethyl ester improves membrane permeability (calculated cLogP = 2.8) vs. methyl/carboxylic acid derivatives .
  • Thiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .

Q. Advanced: How to design derivatives for selective kinase inhibition?

Answer:

  • Scaffold hopping : Replace thiazole with imidazo[2,1-b]thiazole to target ATP-binding pockets .
  • Docking simulations : AutoDock Vina screens substituents (e.g., trifluoromethyl) for complementarity with hydrophobic kinase domains .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate via ester hydrolysis to E3 ligase ligands for degradation studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation per GHS Category 2) .
  • Ventilation : Use fume hoods during synthesis (LD₅₀ >500 mg/kg in rodents) .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid .

Q. Advanced: How to assess ecotoxicological risks in wastewater?

Answer:

  • OECD 301F : Measure biodegradation over 28 days; <20% degradation indicates persistence .
  • Daphnia magna assays : 48-h EC₅₀ >10 mg/L suggests low acute aquatic toxicity .
  • QSAR modeling : Predict bioaccumulation (logBCF <3.5) using EPI Suite .

Advanced: How to resolve contradictions in antioxidant vs. pro-oxidant activity reports?

Answer:
Dual behavior depends on:

  • Concentration : FRAP assays show antioxidant activity at <50 µM but pro-oxidant effects at >100 µM due to redox cycling .
  • Cellular context : Nrf2 activation (qPCR) in normal cells vs. ROS induction (DCFH-DA staining) in cancer cells .
  • Metal chelation : ICP-MS quantifies Fe²⁺/Cu²⁺ binding, which may alter Fenton reaction dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.